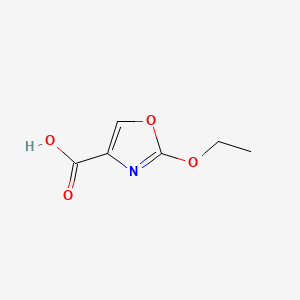

2-Ethoxy-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazoles often involves the use of carboxylic acids as starting materials . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1,3-oxazole-4-carboxylic acid is represented by the empirical formula C4H3NO3 . The molecular weight is 113.07 .Chemical Reactions Analysis

The chemical reactions of oxazoles involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Oxazole-4-carboxylic acid, a related compound, is a white to light reddish-yellow crystalline powder . It has a melting point of 138-142 °C . Carboxylic acids, including oxazole-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points .Applications De Recherche Scientifique

Synthetic Pathways and Biological Activity

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a compound that can serve as a precursor or intermediate in the synthesis of diverse heterocyclic compounds, which have extensive applications in pharmaceuticals, materials science, and organic synthesis. The significance of related oxazole derivatives in drug discovery and material science is underscored by their incorporation into molecules with a wide range of biological and chemical properties.

For instance, 1,2,3-triazoles, which can be synthesized via routes that might utilize oxazole derivatives as intermediates, exhibit a broad spectrum of biological activities. They are recognized for their stability and resistance to hydrolysis, oxidation, or reduction, making them valuable in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019). Similarly, benzoxazoles, containing a 1,3-oxazole system, have shown important pharmacological activities and properties in material science. Microwave-assisted synthesis of benzoxazole derivatives highlights the efficiency and utility of such compounds in modern chemistry (Özil & Menteşe, 2020).

Carboxylic acids derived from plants, including those with an oxazole ring, have been reported to possess antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds significantly influences their bioactivity, demonstrating the potential of oxazole derivatives in designing molecules with desired biological effects (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

In addition to their biological significance, compounds related to 2-Ethoxy-1,3-oxazole-4-carboxylic acid find applications in environmental and industrial settings. For example, triazole derivatives have been identified as effective corrosion inhibitors for metal surfaces, demonstrating the versatility of oxazole-related compounds beyond the pharmaceutical industry (Hrimla et al., 2021).

Safety And Hazards

Orientations Futures

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . This suggests that 2-Ethoxy-1,3-oxazole-4-carboxylic acid and its derivatives could have potential applications in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

2-ethoxy-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCITRELJZQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665193 |

Source

|

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

CAS RN |

706789-09-5 |

Source

|

| Record name | 2-Ethoxy-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

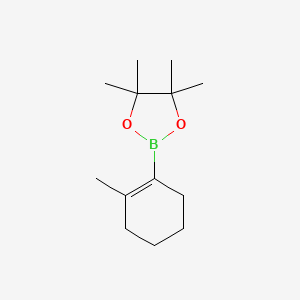

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)